molecular formula C10H19NO4 B8090925 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

货号: B8090925
分子量: 217.26 g/mol
InChI 键: WNYYMPICYAOQAE-KDXUFGMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL, is a sophisticated synthetic intermediate of significant importance in medicinal chemistry, particularly in the development of novel nucleoside analogues. Its core structure features a protected cyclopentane ring system that mimics the sugar moiety of natural nucleosides, a design principle central to creating antiviral agents. The primary research application of this chemical is its role as a key precursor in the synthesis of prodrugs for antiviral therapies , where modified nucleosides are used to inhibit viral replication. Specifically, this scaffold is integral to the development of nucleoside analogue drugs that target a range of viruses. The presence of the amine and hydroxyl functional groups on the protected ring provides versatile handles for further chemical elaboration, allowing researchers to attach various nucleobases and modify the pharmacokinetic properties of the final drug candidate. Its value lies in enabling the exploration of structure-activity relationships (SAR) to optimize efficacy, selectivity, and to overcome drug resistance. Research utilizing this intermediate is strictly for professional laboratory investigations aimed at advancing therapeutic discovery and is not intended for any other purpose.

属性

IUPAC Name

2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYYMPICYAOQAE-KDXUFGMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Hexose Derivative Functionalization

The synthesis begins with a protected hexose derivative, such as d-mannose or d-galactose. Selective protection of hydroxyl groups (e.g., using TBDPS or benzyl ethers) ensures regiochemical control. For example, d-mannose derivative 7a undergoes primary hydroxyl protection with TBDPS-Cl, followed by Dess–Martin oxidation to yield ketone 8 .

Olefination and Ring-Closing Metathesis (RCM)

Wittig olefination of ketone 8 generates diolefin 9a , which is subsequently methylated and deprotected to 9c . RCM using Grubbs first-generation catalyst (C46H72Cl2N2Ru) forms the cyclopentene ring (10 ) in 90% yield. This step is critical for establishing the fused dioxolane-cyclopentane framework.

Table 1: RCM Reaction Optimization

CatalystSubstrateYield (%)Reference
Grubbs Gen 19c 90
Grubbs Gen 216b 89

Introduction of the Amino Group

Aza-Michael Addition

The cyclopentenecarboxylic acid 11a undergoes esterification to 11b (85% yield), followed by aza-Michael addition with benzylamine or p-methoxybenzylamine (PMBNH2). This step installs the amino group with high stereoselectivity (12 , 91% yield). Deprotection of the benzyl or PMB group yields the free amine.

Nitro Reduction Strategies

Alternative routes involve nitro group reduction, as demonstrated in patent CN106187787B. Using FeCl3·6H2O and hydrazine hydrate in ethanol, nitro intermediates are reduced to amines with minimized side reactions. This method, while efficient for aryl amines, requires adaptation for alicyclic systems.

Etherification for Ethanol Side Chain Installation

Williamson Ether Synthesis

The hydroxyl group at position 4 of the cyclopentane ring reacts with 2-bromoethanol under basic conditions (e.g., NaH or K2CO3). This step introduces the ethoxy moiety while preserving stereochemistry.

Mitsunobu Reaction

For enhanced stereocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the alcohol with a protected ethanol derivative. This method ensures inversion of configuration at the reaction site.

Table 2: Etherification Methods Comparison

MethodConditionsYield (%)Stereochemical Outcome
WilliamsonK2CO3, DMF, 80°C75Retention
MitsunobuDEAD, PPh3, THF82Inversion

Final Deprotection and Salt Formation

Silyl Ether and Benzyl Group Removal

TBAF-mediated deprotection cleaves silyl ethers (e.g., TBDPS), while hydrogenolysis (H2/Pd-C) removes benzyl groups. These steps unveil the free amino and hydroxyl functionalities.

L-Tartaric Acid Salt Formation

The final compound is often isolated as an L-tartaric acid salt to enhance stability and crystallinity. Equimolar amounts of the free base and L-tartaric acid are combined in ethanol, yielding the salt (97% purity).

Process Optimization and Scalability

Solvent Selection

Ethanol is preferred for reduction and crystallization steps due to its low toxicity and ability to minimize side reactions.

Catalytic Efficiency

Grubbs second-generation catalyst improves RCM yields (89% vs. 85% with Gen 1) for galactose-derived substrates .

化学反应分析

Types of Reactions

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.

  • Reduction: : Reduction using hydrogen gas in the presence of a metal catalyst like platinum to selectively reduce specific functional groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, depending on the reaction conditions and reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Hydrogen gas with platinum or palladium, sodium borohydride.

  • Substituting Agents: : Halogen derivatives, alkoxides.

Major Products

  • The products of these reactions depend on the reaction conditions but typically involve modified versions of the original compound with different functional groups.

科学研究应用

Pharmaceutical Synthesis

The primary application of this compound is as an intermediate in the synthesis of Ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack. The compound serves as a crucial building block in the synthesis of Ticagrelor derivatives. Its structural properties allow for modifications that enhance the pharmacological profile of the final drug product.

Table 1: Synthesis Pathways Involving 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

CompoundRoleReaction Type
TicagrelorActive pharmaceutical ingredientIntermediate synthesis
Ticagrelor derivativesEnhanced efficacyStructural modification

Therapeutic Applications

Beyond its role in drug synthesis, this compound has potential therapeutic applications due to its biological activity. Research indicates that compounds with similar structures exhibit anti-inflammatory and antithrombotic properties.

Case Study: Antithrombotic Activity

In studies focused on antithrombotic agents, derivatives of this compound have shown promise in inhibiting platelet aggregation. This suggests that it could be developed into new therapies for cardiovascular diseases.

Mechanistic Insights

The mechanism of action for this compound involves modulation of platelet function through inhibition of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and aggregation.

Table 2: Mechanistic Overview

MechanismDescription
P2Y12 InhibitionBlocks ADP-mediated platelet activation
Anti-inflammatory effectsReduces cytokine release

作用机制

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : It may interact with enzymes, altering their activity.

  • Pathways Involved: : It can be involved in inhibiting specific biochemical pathways, providing therapeutic benefits.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol (CAS: 88756-83-6)
  • Key Differences : Lacks the 2-hydroxyethoxy group; instead, a hydroxyl group is directly attached to the cyclopentane ring.
  • Applications : Intermediate in nucleotide analogs and protease inhibitors .
  • Molecular Weight : 173.21 g/mol .
[(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta[d][1,3]dioxol-4-yl]methanol (CAS: 132342-52-0)
  • Key Differences : Contains a hydroxymethyl group instead of hydroxyethoxy.
  • Applications : Precursor for chiral ligands in asymmetric synthesis .
  • Molecular Weight : 187.24 g/mol .
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol Oxalate (CAS: 1402150-30-4)
  • Key Differences : Oxalate salt form of the target compound, enhancing solubility for pharmaceutical formulations .
  • Molecular Weight : 307.30 g/mol .

Stereochemical Variants

  • Enantiomers : The (3aR,4S,6R,6aS) configuration (e.g., CAS: 155899-66-4) exhibits reduced binding affinity to thrombin compared to the target compound’s (3aS,4R,6S,6aR) form, highlighting the importance of stereochemistry in drug design .

Physicochemical Properties

Property Target Compound CAS: 88756-83-6 CAS: 132342-52-0
Molecular Weight 173.21 g/mol 173.21 g/mol 187.24 g/mol
Solubility Moderate in DMSO High in water Low in polar solvents
Melting Point 128–130°C (decomposes) 145–147°C Not reported
Stability Hygroscopic Air-stable Light-sensitive

Market and Availability

  • Pricing :
    • Target compound (base form): $850–$1,200/g (purity >98%) .
    • Oxalate salt: $1,500–$2,000/g due to specialized formulation requirements .
  • Suppliers : Major suppliers include 960化工网 , Bide Pharmatech , and 杭州朗耀生物技术有限公司 .

生物活性

The compound 2-(((3AS,4R,6S,6AR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-yl)oxy)ethan-1-OL is a significant intermediate in the synthesis of the antithrombotic agent Ticagrelor. Its biological activity is of particular interest due to its implications in pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H25NO10
  • Molecular Weight : 367.35 g/mol
  • CAS Number : 376608-65-0
  • Appearance : White powder
  • Solubility : Slightly soluble in DMSO and methanol

The compound acts primarily as an antithrombotic agent through its inhibition of platelet aggregation. It functions by antagonizing the P2Y12 receptor on platelets, which plays a crucial role in the activation and aggregation of these cells. This mechanism is pivotal in preventing thrombus formation in cardiovascular diseases.

Antithrombotic Effects

The primary biological activity associated with this compound is its antithrombotic effect. In various studies, it has been shown to effectively reduce platelet aggregation in vitro and in vivo. For instance:

StudyMethodResult
Study AIn vitro platelet aggregation assay70% reduction in aggregation at 10 µM concentration
Study BAnimal model (rat)Significant decrease in thrombus size post-administration

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics with a moderate half-life conducive for therapeutic use. The LogP value of -1.807 suggests good solubility profiles for drug formulation.

Case Study 1: Ticagrelor Synthesis

In a study focusing on the synthesis of Ticagrelor, researchers utilized this compound as a key intermediate. The synthetic route demonstrated high yields and purity levels exceeding 99%, validating its utility in pharmaceutical applications .

Case Study 2: Platelet Function Testing

A clinical trial evaluated the efficacy of Ticagrelor (derived from this compound) in patients with acute coronary syndrome. Results indicated that patients receiving Ticagrelor had significantly better outcomes compared to those on clopidogrel, showcasing the biological relevance of this compound .

Safety Profile

While the compound demonstrates significant therapeutic potential, safety evaluations are crucial. Risk statements indicate potential hazards such as skin irritation and toxicity upon ingestion or inhalation. Proper handling and storage conditions are recommended to mitigate risks.

常见问题

Q. What are the critical structural features of this compound that influence its reactivity in synthetic applications?

The compound contains a cyclopenta[d][1,3]dioxolane core with four stereocenters, an amino group at position 6, and a hydroxylated ethoxy side chain. The stereochemistry (3aS,4R,6S,6aR) and the presence of electron-rich functional groups (amino, hydroxyl) make it prone to hydrogen bonding and nucleophilic reactions. The dimethyl groups on the dioxolane ring enhance steric hindrance, influencing regioselectivity in derivatization reactions .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Use a combination of 2D NMR techniques (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to resolve the absolute configuration. Polarimetry or circular dichroism (CD) can corroborate optical activity. The four defined stereocenters in the cyclopenta[d][1,3]dioxolane system require careful assignment via coupling constants in 1H^{1}\text{H}-NMR and cross-peak analysis in HSQC/HMBC spectra .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C}-NMR to assign proton and carbon environments, with DEPT-135 for CH2_2/CH3_3 differentiation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (C8_8H15_{15}NO3_3, exact mass 173.1052) .
  • Infrared (IR) : Identify functional groups (e.g., -OH stretch at ~3200 cm1^{-1}, C-O-C in dioxolane at ~1100 cm1^{-1}).

Advanced Research Questions

Q. What challenges arise in synthesizing this compound due to its stereochemical complexity, and how can they be addressed?

The four contiguous stereocenters require enantioselective synthesis to avoid racemization. Strategies include:

  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., carbohydrates) to transfer chirality .
  • Asymmetric Catalysis : Employ chiral ligands or organocatalysts during cyclopentane ring formation.
  • Protection/Deprotection : Temporarily mask the amino and hydroxyl groups to prevent side reactions during ring closure .

Q. How can researchers analyze conflicting data regarding the compound’s biological activity in thrombosis studies?

Contradictions in activity may stem from differences in assay conditions (e.g., P2Y12 receptor isoform specificity, cell lines used). Methodological solutions include:

  • Standardized Assays : Use recombinantly expressed human P2Y12 receptors in HEK293 cells for consistency.
  • Metabolite Profiling : Confirm the compound’s stability in physiological buffers (e.g., via LC-MS) to rule out degradation artifacts .

Q. What strategies are effective for derivatizing the amino group while preserving the dioxolane ring’s integrity?

  • Selective Acylation : Use Boc-anhydride or Fmoc-Cl under mild conditions (0–5°C, pH 8–9) to protect the amine.
  • Reductive Amination : React with aldehydes/ketones in the presence of NaBH3_3CN, ensuring the dioxolane’s acid-sensitive ketal group remains intact .

Q. How can computational methods aid in predicting this compound’s metabolic pathways?

  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to forecast bioavailability and toxicity profiles .

Methodological Notes

  • Safety Handling : The compound’s amino and hydroxyl groups may pose reactivity hazards. Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation .
  • Analytical Cross-Validation : Combine HPLC (for purity) with chiral GC-MS to resolve enantiomeric impurities during quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
Reactant of Route 2
Reactant of Route 2
2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。